2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-nitrophenyl)methoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXKNTZXSUCTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Cleavage Chemistry of 2 4 Nitrobenzyl Oxy Tetrahydro 2h Pyran
Fundamental Principles of Nitrobenzyl Photodeprotection
The 4-nitrobenzyl group is a well-established photolabile protecting group, meaning it can be removed upon irradiation with light, typically in the UV range. wikipedia.org The deprotection mechanism is a complex process involving several key steps, initiated by photochemical activation.
Photochemical Activation and Electron Transfer Processes
The process of photodeprotection is initiated by the absorption of a photon by the nitroaromatic chromophore of the 4-nitrobenzyl group. wikipedia.org This absorption of light elevates the molecule to an electronically excited state. While the specific pathway can be influenced by the molecular environment, the initial excitation is often to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state.
These excited states are characterized by a redistribution of electron density, making the nitro group highly reactive. In this excited state, an intramolecular electron transfer can occur, where electron density is transferred from the benzylic position to the nitro group. This process is a key step in weakening the benzylic C-H bond, setting the stage for the subsequent hydrogen abstraction.
Intramolecular Hydrogen Abstraction and Aci-Nitro Intermediate Formation
Following photochemical activation, a critical step in the deprotection cascade is an intramolecular hydrogen abstraction. The electronically excited nitro group abstracts a hydrogen atom from the benzylic carbon. wikipedia.org This process leads to the formation of a biradical species, which rapidly rearranges to a more stable intermediate known as an aci-nitro intermediate, or nitronic acid. wikipedia.orgresearchgate.netwikipedia.org
The formation of the aci-nitro intermediate is a tautomerization process where the nitro group is converted to its acidic nitronic acid form. researchgate.netwikipedia.orgspcmc.ac.in This intermediate is a key species in the photodeprotection pathway and its formation is a prerequisite for the release of the protected substrate. The stability and subsequent reactivity of the aci-nitro intermediate are influenced by factors such as solvent and pH. wikipedia.org
Subsequent Decomposition Pathways and Substrate Release
The aci-nitro intermediate is unstable and undergoes a series of subsequent reactions to release the protected alcohol and form a 4-nitrosobenzaldehyde byproduct. The decomposition of the aci-nitro intermediate is the final stage of the photodeprotection process.
Chemoselective Cleavage of the 2-((4-Nitrobenzyl)oxy)tetrahydropyran Moiety
In addition to photolytic cleavage of the nitrobenzyl group, the 2-((4-nitrobenzyl)oxy)tetrahydro-2H-pyran molecule can be selectively cleaved at the THP ether linkage under different conditions. This allows for orthogonal deprotection strategies.
Acid-Catalyzed Hydrolysis and Alcoholysis
The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its stability under basic, neutral, and mildly acidic conditions, yet its facile removal under stronger acidic conditions. nih.govtotal-synthesis.com The cleavage of the THP ether in this compound can be achieved through acid-catalyzed hydrolysis or alcoholysis.
The mechanism for acid-catalyzed cleavage of a THP ether involves the following steps:
Protonation: The first step is the protonation of the ether oxygen of the tetrahydropyran (B127337) ring by an acid catalyst. askfilo.comyoutube.com This protonation makes the ether a better leaving group.
Carbocation Formation: The protonated ether then cleaves to form the alcohol and a resonance-stabilized carbocation. youtube.com The positive charge is delocalized between the carbon atom and the adjacent ring oxygen, which contributes to the lability of the THP group under acidic conditions.
Nucleophilic Attack: A nucleophile, such as water (hydrolysis) or an alcohol (alcoholysis), attacks the carbocation. askfilo.comstackexchange.com
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the deprotected alcohol and either 5-hydroxypentanal (in the case of hydrolysis) or a 2-alkoxytetrahydropyran (in the case of alcoholysis). stackexchange.com
This method is highly efficient and allows for the selective removal of the THP group while leaving the 4-nitrobenzyl ether intact, provided that strongly acidic conditions that might affect the nitrobenzyl group are avoided.
| Reaction | Reagents | Products |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | 4-Nitrobenzyl alcohol, 5-Hydroxypentanal |
| Acid-Catalyzed Alcoholysis | R'OH, H⁺ | 4-Nitrobenzyl alcohol, 2-Alkoxytetrahydropyran |
Oxidative Deprotection Methodologies
While less common for THP ethers compared to acid-catalyzed methods, oxidative deprotection can also be employed. Various oxidizing agents can cleave THP ethers, often leading to the corresponding carbonyl compound if a secondary alcohol was protected. organic-chemistry.org
For the specific case of this compound, oxidative cleavage of the THP ether would likely be challenging to achieve with high chemoselectivity due to the presence of the benzylic ether, which is also susceptible to oxidation. However, certain reagents have been shown to oxidatively deprotect THP ethers. These include:
N-Bromosuccinimide (NBS): In the presence of a suitable initiator, NBS can be used for the oxidative cleavage of THP ethers. thieme-connect.com
Chromium(VI) reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) can oxidatively cleave THP ethers. organic-chemistry.org
It is important to note that the conditions required for these oxidative deprotections might also lead to the oxidation of the benzylic position of the 4-nitrobenzyl group. Therefore, careful selection of reagents and reaction conditions would be crucial to achieve selective cleavage of the THP moiety without affecting the nitrobenzyl group.
| Reagent | Potential Outcome |
| N-Bromosuccinimide (NBS) | Oxidative cleavage of the THP ether |
| Pyridinium Chlorochromate (PCC) | Oxidative cleavage of the THP ether |
Orthogonal Reactivity in Multi-Protecting Group Strategies
Orthogonal protection is a critical strategy in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others without affecting them. fiveable.me This approach provides precise control over synthetic transformations by ensuring that deprotection occurs only at the desired stage of the synthesis. fiveable.me The compound this compound incorporates two distinct protecting groups for a hydroxyl function: the 4-nitrobenzyl (PNB) ether and the tetrahydropyranyl (THP) ether, which is formed by the reaction of an alcohol with dihydropyran. youtube.com The PNB group is a photolabile protecting group (PPG), cleavable by UV light, while the THP group is an acetal, which is stable to light but labile under acidic conditions. youtube.comwikipedia.orgorganic-chemistry.org This fundamental difference in cleavage requirements makes them an excellent example of an orthogonal pair.
The PNB group's stability under various conditions allows for its integration into complex synthetic routes involving multiple protecting groups. Its photocleavage is a traceless process that does not require chemical reagents, which can be advantageous in sensitive systems. wikipedia.org Conversely, the THP group is stable to a wide range of non-acidic reagents, including bases, organometallics, and conditions for hydrogenation, making it a robust protecting group for hydroxyls. uwindsor.ca
The orthogonality of the PNB group extends to its compatibility with many other widely used protecting groups. For instance, it is stable to the acidic conditions required to remove acid-labile groups like tert-butyloxycarbonyl (Boc) and to the basic conditions used for cleaving base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc). thieme-connect.de However, the PNB group is not orthogonal to groups removed by catalytic hydrogenation, such as the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups, as the nitro functionality is readily reduced under these conditions. uwindsor.caorganic-chemistry.org The stability of the PNB group in the presence of other common protecting groups is summarized in the table below.
| Protecting Group Family | Example(s) | Typical Cleavage Condition | PNB Group Stability | Reference |
|---|---|---|---|---|
| Acid-Labile | Boc, THP, Trityl | Acid (e.g., TFA, HCl) | Stable | thieme-connect.de |
| Base-Labile | Fmoc, Acetate | Base (e.g., Piperidine) | Stable | thieme-connect.de |
| Fluoride-Labile | TBDMS, TIPS | Fluoride Source (e.g., TBAF) | Stable | nih.gov |
| Hydrogenolysis | Bn, Cbz | H₂, Pd/C | Not Stable (Cleaved) | organic-chemistry.org |
| Photolabile | PNB | UV Light (e.g., >300 nm) | Cleaved | wikipedia.org |
Factors Influencing Deprotection Efficiency and Selectivity
The efficiency and selectivity of removing the PNB and THP protecting groups from this compound are influenced by several key experimental factors. Understanding these factors is essential for achieving high yields and preventing unwanted side reactions during a synthetic sequence.
Role of Solvent and pH
The conditions for cleaving the PNB and THP moieties are distinct, and the choice of solvent and pH plays a pivotal role in the success of each deprotection.
4-Nitrobenzyl (PNB) Group Deprotection: The photochemical cleavage of the PNB group is initiated by irradiation with UV light, typically at wavelengths greater than 300 nm. wikipedia.org While the mechanism does not inherently require a specific solvent to act as a reactant, the reaction's efficiency can be influenced by the medium. wikipedia.org In biological applications, for example, the solubility of the protected substrate and the resulting photoproducts in aqueous media is a critical consideration. wikipedia.org The pH of the solution can also affect the rate of photorelease, although the PNB group is generally considered robust across a range of pH values. wikipedia.org
Tetrahydropyranyl (THP) Group Deprotection: The THP group is an acetal and its cleavage is an acid-catalyzed hydrolysis. youtube.comwikipedia.org Therefore, both an acid catalyst (low pH) and a protic solvent, such as water or an alcohol, are required. The reaction proceeds by protonation of the ether oxygen, followed by cleavage of the C-O bond to form a stable carbocation, which is then trapped by the solvent to release the free alcohol. youtube.com The THP group is highly stable under neutral and basic conditions. The choice of solvent can also be crucial for selectivity in the context of other reactions. For instance, during the catalytic hydrogenation of other functional groups, inadvertent cleavage of a THP ether can occur in protic solvents like ethanol. This is often due to the formation of small amounts of HCl from the palladium catalyst, which is sufficient to catalyze the deprotection. researchgate.net Shifting to a non-protic solvent with low water content, such as tetrahydrofuran or cyclohexane, can preserve the THP group under these conditions. researchgate.net
| Protecting Group | Deprotection Method | Role of Solvent | Role of pH | Reference |
|---|---|---|---|---|
| 4-Nitrobenzyl (PNB) | Photolysis (>300 nm) | Mainly affects solubility and efficiency; not a direct reactant. | Can influence reaction rate, but generally stable across a wide range. | wikipedia.org |
| Tetrahydropyranyl (THP) | Acid-Catalyzed Hydrolysis | Required as a protic nucleophile (e.g., H₂O, EtOH) to trap the carbocation. | Requires acidic conditions (low pH) for catalysis; stable at neutral/basic pH. | youtube.comresearchgate.net |
Impact of Substituent Effects on Photorelease Kinetics
The rate and efficiency of the photochemical cleavage of the 4-nitrobenzyl group can be finely tuned by introducing substituents on both the aromatic ring and the benzylic carbon. These modifications alter the photophysical and photochemical properties of the chromophore.
Substituents on the Benzylic Carbon: A significant increase in both the quantum yield and the rate of photorelease can be achieved by substitution at the benzylic carbon (the carbon atom bonded to the ether oxygen). wikipedia.org For instance, the introduction of an α-methyl group has been shown to enhance cleavage kinetics. upenn.edu This acceleration is attributed to the facilitation of the initial intramolecular hydrogen abstraction by the photoexcited nitro group, which is a key step in the cleavage mechanism. thieme-connect.de
Substituents on the Aromatic Ring: Modifications to the aromatic ring can also have a profound impact.
Electron-Donating Groups: The addition of electron-donating groups, such as methoxy (B1213986) groups, can shift the absorption maximum to longer, less-damaging wavelengths (a red-shift). acs.org The common 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl) group is an example of this strategy. acs.orgnih.gov
Electron-Withdrawing Groups: Adding a second nitro group, as in the 2,6-dinitrobenzyl protecting group, has been shown to increase the reaction yield. This enhancement is not primarily due to electronic effects but rather to an increased probability of the molecule entering the necessary excited state upon photon absorption. wikipedia.org
These substituent effects allow for the rational design of photolabile protecting groups with tailored properties for specific applications, such as optimizing release rates or shifting activation wavelengths.
| Substitution Pattern | Effect | Rationale | Reference |
|---|---|---|---|
| α-Methyl at benzylic carbon | Increases reaction rate | Facilitates the intramolecular hydrogen abstraction step. | thieme-connect.deupenn.edu |
| 4,5-Dimethoxy on aromatic ring | Shifts absorption to longer wavelengths | Electron-donating groups alter the chromophore's electronic properties. | acs.org |
| Second nitro group (e.g., 2,6-dinitro) | Increases quantum yield | Doubles the probability of photoexcitation into the reactive state. | wikipedia.org |
Formation and Management of Photoproducts
A significant drawback of using nitrobenzyl-based protecting groups is the nature of the byproduct formed during photolysis. The cleavage of a 4-nitrobenzyl ether releases the desired alcohol and generates 4-nitrosobenzaldehyde as a byproduct. acs.orgnih.gov
This photoproduct presents several challenges:
Reactivity: Aldehydes are reactive species that can potentially engage in side reactions with other functional groups in the molecule or the medium.
Toxicity: In biological contexts, the formation of nitrosoarenes can be a concern due to their potential toxicity. acs.orgnih.gov
To mitigate these issues, a common strategy is to include a "scavenger" or trapping agent in the reaction mixture. These are reagents that selectively react with the aldehyde byproduct as it is formed, converting it into a more benign and less optically interfering species. thieme-connect.de For example, reagents like hydrazine can be used to trap the aldehyde. The development of new photolabile groups that generate less reactive or non-absorbing byproducts is an active area of research aimed at overcoming these limitations. acs.org
Advanced Spectroscopic and Structural Characterization of 2 4 Nitrobenzyl Oxy Tetrahydro 2h Pyran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran, a comprehensive analysis of ¹H and ¹³C NMR spectra, supported by 2D NMR techniques, provides a complete picture of its atomic connectivity and conformational features.
Detailed ¹H NMR Spectral Assignment and Conformational Analysis
The proton NMR (¹H NMR) spectrum of this compound reveals distinct signals corresponding to the protons of the 4-nitrobenzyl group and the tetrahydropyran (B127337) (THP) ring.
The aromatic protons of the 4-nitrophenyl group typically appear as two distinct doublets in the downfield region of the spectrum, a characteristic AA'BB' system. The protons ortho to the nitro group are deshielded and resonate at a lower field compared to the protons meta to the nitro group.
The benzylic protons (CH₂) attached to the oxygen atom also exhibit a characteristic chemical shift. The protons of the tetrahydropyran ring appear as a series of multiplets in the upfield region. The anomeric proton (O-CH-O) of the THP ring is the most downfield of the ring protons due to the influence of two adjacent oxygen atoms.
The coupling constants observed in the ¹H NMR spectrum provide valuable information about the dihedral angles between adjacent protons, which is crucial for conformational analysis. The tetrahydropyran ring exists predominantly in a chair conformation. The orientation of the 4-nitrobenzyloxy substituent at the anomeric carbon (C-2) can be either axial or equatorial, leading to different coupling constants for the anomeric proton.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to NO₂) | ~8.1-8.2 | d | ~8.0-9.0 |
| Aromatic (meta to NO₂) | ~7.5-7.6 | d | ~8.0-9.0 |
| Benzylic CH₂ | ~4.6-4.9 | m | |
| Anomeric CH (THP) | ~4.6-4.7 | t | ~3.0 |
| THP Ring Protons | ~1.5-1.9, ~3.5-3.9 | m |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Comprehensive ¹³C NMR Characterization
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The aromatic carbons of the 4-nitrobenzyl group show signals in the downfield region (typically δ 120-150 ppm). The carbon attached to the nitro group (ipso-carbon) and the quaternary carbon of the benzyl (B1604629) group are also identifiable. The benzylic carbon signal appears in the range of δ 60-70 ppm.
The carbons of the tetrahydropyran ring resonate in the upfield region. The anomeric carbon (O-C-O) is the most downfield of the THP carbons, typically appearing around δ 95-100 ppm. The other four carbons of the THP ring have chemical shifts in the range of δ 19-63 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C-NO₂) | ~147 |
| Aromatic (quaternary) | ~145 |
| Aromatic (CH) | ~128, ~123 |
| Anomeric C (THP) | ~98 |
| Benzylic CH₂ | ~68 |
| THP Ring Carbons (CH₂) | ~62, ~30, ~25, ~19 |
Note: Chemical shifts are approximate and can be influenced by the solvent and reference standard.
Application of 2D NMR Techniques for Structural Connectivity
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data.
A COSY spectrum reveals correlations between protons that are coupled to each other (typically on adjacent carbons). This is particularly useful for tracing the connectivity of the protons within the tetrahydropyran ring and confirming the assignments of the aromatic protons.
An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This experiment definitively links the proton signals to their corresponding carbon signals, providing unambiguous assignment of the ¹H and ¹³C NMR spectra. For instance, the signal of the anomeric proton can be directly correlated to the signal of the anomeric carbon.
Advanced Mass Spectrometry for Molecular Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In ESI, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺ or forms adducts with other cations present in the solvent, such as [M+Na]⁺.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. longdom.orgnih.gov This high accuracy allows for the unambiguous determination of the elemental formula of the ion, confirming the molecular formula of the compound. For this compound (C₁₂H₁₅NO₄), the expected exact mass can be calculated and compared to the experimentally observed mass to confirm its identity.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass |
| [C₁₂H₁₅NO₄ + H]⁺ | 240.1023 | Typically within 5 ppm |
| [C₁₂H₁₅NO₄ + Na]⁺ | 262.0842 | Typically within 5 ppm |
Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). scispace.com The resulting fragment ions provide valuable structural information.
The fragmentation of the protonated this compound would likely proceed through several characteristic pathways:
Loss of the tetrahydropyran group: A major fragmentation pathway would involve the cleavage of the glycosidic bond, leading to the loss of a neutral tetrahydropyranol molecule (C₅H₁₀O₂) and the formation of the 4-nitrobenzyl cation.
Fragmentation of the tetrahydropyran ring: The THP ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules.
Fragmentation of the 4-nitrobenzyl group: The nitrobenzyl moiety can also fragment, although this is often less favorable than the cleavage of the glycosidic linkage.
The analysis of these fragmentation patterns allows for the confirmation of the connectivity between the 4-nitrobenzyl group and the tetrahydropyran ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is a composite of the vibrations from the 4-nitrobenzyl group and the tetrahydropyran (THP) ring.
The most distinctive bands in the spectra are associated with the nitro (NO₂) group. esisresearch.org The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to produce strong IR bands, typically found in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. esisresearch.org For instance, in a related compound, 5-nitro-2-(4-nitrobenzyl) benzoxazole (B165842), NO₂ stretching modes were assigned to bands observed at 1398 and 1347 cm⁻¹ in the IR spectrum and 1387 cm⁻¹ in the Raman spectrum. esisresearch.org Additionally, a scissoring vibration of the NO₂ group is expected at lower wavenumbers, often around 850 cm⁻¹. esisresearch.org
The methylene (B1212753) (CH₂) bridge linking the benzyl and tetrahydropyran moieties exhibits several characteristic vibrations. The asymmetric and symmetric CH₂ stretching modes typically appear in the 2900-3000 cm⁻¹ region. esisresearch.org Other deformations such as scissoring, wagging, twisting, and rocking are expected at lower frequencies. For example, CH₂ scissoring is often observed around 1455 ± 55 cm⁻¹, while wagging occurs near 1350 ± 85 cm⁻¹. esisresearch.org
The tetrahydropyran ring contributes vibrations from its C-H bonds and its C-O-C ether linkages. The asymmetric C-O-C stretching vibration is a key feature, often appearing as a strong band in the IR spectrum, typically in the 1150-1050 cm⁻¹ range. esisresearch.org In a similar benzoxazole derivative, an asymmetric C-O-C vibration was assigned at 1144 cm⁻¹ (IR) and 1146 cm⁻¹ (Raman), with the corresponding symmetric stretch observed at 1063 cm⁻¹ (IR) and 1066 cm⁻¹ (Raman). esisresearch.org
The aromatic ring of the 4-nitrobenzyl group also has a set of characteristic vibrations, including C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | esisresearch.org |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 | esisresearch.org |
| Nitro (NO₂) | Scissoring | ~850 | esisresearch.org |
| Aromatic Ring | C-H Stretch | >3000 | esisresearch.org |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | esisresearch.org |
| Methylene (CH₂) | Asymmetric/Symmetric Stretch | 2900 - 3000 | esisresearch.org |
| Methylene (CH₂) | Scissoring | 1400 - 1510 | esisresearch.org |
| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 | esisresearch.org |
X-ray Crystallography for Solid-State Structural Elucidation of Analogues
While the specific crystal structure of this compound is not widely reported, extensive crystallographic data on its analogues—namely O-glycosides and nitro-substituted benzene (B151609) derivatives—provide a robust framework for predicting its solid-state conformation and packing. X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution, offering precise data on bond lengths, bond angles, and torsion angles. nih.gov
For analogues, crystallographic studies reveal that the tetrahydropyran ring, like the pyranose rings in glycosides, will adopt a stable chair conformation. nih.gov The linkage to the benzyl group creates a structure analogous to an O-glycoside, where conformational preferences are governed by stereoelectronic effects. nih.gov The crystal structure of an analogue would be defined by its space group and the dimensions of the unit cell, which contains a specific number of molecules arranged in a repeating pattern. nih.gov
Conformational Preferences and Intermolecular Interactions in Crystalline States
The solid-state structure of this compound analogues is dictated by a combination of intramolecular conformational preferences and intermolecular packing forces.
Conformational Preferences: The conformation of O-glycosides, which are strong analogues, is primarily governed by the exo-anomeric effect. nih.gov This stereoelectronic effect involves an interaction between the lone pair of electrons on the exocyclic oxygen atom and the antibonding orbital of the endocyclic C-O bond, which stabilizes a specific orientation of the aglycone (the 4-nitrobenzyl group in this case). nih.gov The geometry around the glycosidic bond is typically described by two dihedral angles, φ and ψ, which determine the spatial relationship between the two ring systems. nih.gov It is expected that the tetrahydropyran ring will exist in a low-energy chair conformation, as this minimizes steric and torsional strain. nih.gov
Intermolecular Interactions: In the crystalline state, molecules of nitroaromatic compounds are often organized by a network of specific intermolecular interactions. The presence of the electron-withdrawing nitro group polarizes the molecule, leading to strong C–H⋯O hydrogen bonds between the aromatic C-H donors and the oxygen atoms of the nitro group or the ether linkages on neighboring molecules. rsc.org The insertion of nitro groups into a benzene ring generally favors the formation of these C–H⋯O bonds and π-π stacking interactions over weaker C–H⋯π interactions. rsc.org
Furthermore, dispersion forces play a significant role in the stabilization of crystal packing, particularly for aromatic systems. nih.govaip.org Studies on nitrobenzene (B124822) dimers show that slipped-parallel orientations are significantly stabilized by dispersion interactions, often more so than by electrostatic interactions, despite the polar nitro group. nih.govaip.org Therefore, in the crystal lattice of this compound, one would anticipate a combination of C–H⋯O hydrogen bonds and offset π-π stacking of the 4-nitrophenyl rings, which collectively direct the supramolecular architecture. rsc.orgmdpi.com
Table 2: Predicted Solid-State Structural Features of Analogues
| Structural Feature | Description | Governing Factors | Source(s) |
|---|---|---|---|
| Intramolecular | |||
| THP Ring Conformation | Predominantly a chair conformation. | Minimization of steric and torsional strain. | nih.gov |
| Glycosidic Linkage | Specific orientation defined by φ and ψ torsion angles. | Exo-anomeric effect, steric hindrance. | nih.gov |
| Nitro Group Orientation | Small twist angle relative to the benzene ring plane. | Balance of resonance and intermolecular packing forces. | mdpi.com |
| Intermolecular | |||
| Hydrogen Bonding | C–H⋯O interactions involving nitro and ether oxygens. | Molecular polarity, presence of H-bond donors/acceptors. | rsc.orgmdpi.com |
Theoretical and Computational Investigations of 2 4 Nitrobenzyl Oxy Tetrahydro 2h Pyran
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical methods are essential for investigating the electronic nature of molecules. By solving approximations of the Schrödinger equation, these models can predict a wide range of properties, from stable geometries to reaction pathways.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. wikipedia.org For 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to predict its ground-state properties. researchgate.net
The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Such calculations have been successfully applied to various heterocyclic and nitroaromatic compounds to determine their stable structures. tandfonline.commdpi.com
Furthermore, DFT provides insights into the electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitro group would be expected to be a strong electron-withdrawing region, while the oxygen atoms of the ether and pyran ring would be electron-rich. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT This table presents hypothetical, representative data that would be obtained from DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-NO₂ | 1.48 | |
| C(aromatic)-C(benzyl) | 1.51 | |
| C(benzyl)-O(ether) | 1.43 | |
| O(ether)-C(anomeric) | 1.41 | |
| C(anomeric)-O(ring) | 1.44 | |
| **Bond Angles (°) ** | ||
| O-N-O | 124.5 | |
| C(aromatic)-C(benzyl)-O | 109.8 | |
| C(benzyl)-O-C(anomeric) | 113.5 | |
| Dihedral Angle (°) | ||
| C(aromatic)-C(benzyl)-O-C(anomeric) | 178.5 |
The 4-nitrobenzyl moiety is a well-known photolabile protecting group, meaning it can be cleaved from the rest of the molecule upon exposure to light. wikipedia.orgnih.gov Computational methods are invaluable for studying the photochemical processes that govern this reaction. Time-Dependent DFT (TD-DFT) is a common approach for modeling the electronic excited states of molecules. harvard.edu
Upon absorption of UV light, the this compound molecule is promoted to an excited state. Computational studies suggest that for nitrobenzyl compounds, this involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. wikipedia.orgresearchgate.net This intermediate then undergoes further rearrangement to release the protected group—in this case, the tetrahydropyran (B127337) moiety—and form 4-nitrosobenzaldehyde as a byproduct. nih.gov
Theoretical calculations can map the potential energy surfaces of the ground and excited states to identify the reaction pathways, transition states, and intermediates involved in this photodecomposition process. harvard.edu This helps in understanding the reaction mechanism, predicting the quantum yield (the efficiency of the photoreaction), and determining how modifications to the molecular structure could influence its photochemical behavior. researchgate.net
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical models are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. rsc.org An MD simulation calculates the forces between atoms and uses them to simulate the molecule's movement, providing a view of its conformational landscape.
MD simulations, often performed in a simulated solvent to mimic experimental conditions, can map the energy landscape associated with these different conformations. By identifying the most stable (lowest energy) conformers and the energy barriers between them, these simulations provide a comprehensive understanding of the molecule's structural dynamics, which can influence its reactivity and interactions with its environment.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which serves as a bridge between theoretical models and experimental reality. By calculating properties like vibrational frequencies (Infrared), nuclear magnetic shieldings (NMR), and electronic transition energies (UV-Vis), computational models can help in the interpretation and assignment of experimental spectra.
For this compound, DFT calculations can predict the IR spectrum by calculating the vibrational frequencies corresponding to specific bond stretches and bends. For instance, characteristic peaks for the NO₂ symmetric and asymmetric stretches, C-O ether stretches, and aromatic C-H bends would be predicted. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.
The UV-Vis absorption spectrum can be predicted using TD-DFT, which calculates the energies of electronic transitions. For this molecule, a strong absorption band characteristic of the nitroaromatic chromophore would be expected. researchgate.net Comparing the predicted maximum absorption wavelength (λ_max) with the experimentally measured value is a key test of the computational model's accuracy. Discrepancies between predicted and experimental data can often be refined by accounting for solvent effects in the calculations.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table presents hypothetical data to illustrate the comparison between theoretical predictions and experimental measurements.
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| FT-IR | NO₂ asymmetric stretch | 1530 cm⁻¹ | 1525 cm⁻¹ |
| NO₂ symmetric stretch | 1355 cm⁻¹ | 1348 cm⁻¹ | |
| C-O-C stretch (ether) | 1125 cm⁻¹ | 1120 cm⁻¹ | |
| ¹H NMR | Chemical Shift (benzylic CH₂) | δ 4.8 ppm | δ 4.75 ppm |
| Chemical Shift (anomeric CH) | δ 4.6 ppm | δ 4.62 ppm | |
| UV-Vis | λ_max | 278 nm | 275 nm |
Applications of 2 4 Nitrobenzyl Oxy Tetrahydro 2h Pyran in Advanced Organic Synthesis
Strategic Utility as a Photolabile Protecting Group in Complex Molecular Synthesis
The core function of the 4-nitrobenzyl moiety within this compound is to protect hydroxyl groups. The tetrahydropyran (B127337) (THP) ring is attached to a hydroxyl group of a target molecule, and the 4-nitrobenzyl group, in turn, protects the anomeric oxygen of the THP ether. The key strategic advantage is its ability to be cleaved by irradiation with UV light, typically in the range of 300-365 nm. wikipedia.orgresearchgate.net This process proceeds through a Norrish Type II-like intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.orgpsu.edu This intermediate then rearranges to release the protected alcohol and 4-nitrosobenzaldehyde as a byproduct. wikipedia.org
A paramount advantage of using photolabile protecting groups like the 4-nitrobenzyl group is the ability to exert precise spatiotemporal control over a chemical reaction. nih.govresearchgate.net Unlike chemical reagents that diffuse throughout a reaction mixture, light can be directed to a specific location (spatial control) and applied at a precise moment (temporal control). nih.govnih.gov
This high degree of control is invaluable in complex syntheses, such as in the preparation of microarrays or in flow chemistry systems. researchgate.netnih.gov For instance, specific hydroxyl groups on a substrate attached to a solid support can be selectively deprotected by shining light through a photolithographic mask, allowing for subsequent reactions to occur only in the irradiated areas. nih.gov This enables the construction of complex and spatially defined molecular architectures that would be difficult to achieve with conventional protecting groups. acs.org The ability to initiate a deprotection step on demand with a pulse of light allows chemists to precisely time its occurrence in a synthetic sequence, ensuring that subsequent transformations occur in the desired order without interference from premature deprotection. nih.gov
Modern complex molecule synthesis often requires the use of multiple protecting groups for different functional groups. The effectiveness of such a strategy hinges on the principle of orthogonality, where each protecting group can be removed under a specific set of conditions without affecting the others. numberanalytics.com Photolabile groups are, by their nature, orthogonal to most common protecting groups that are cleaved under acidic, basic, or hydrogenolytic conditions. akjournals.com
The 4-nitrobenzyl group can be seamlessly integrated into these strategies. A synthetic intermediate can possess an acid-labile group (e.g., tert-butyloxycarbonyl, Boc), a base-labile group (e.g., fluorenylmethyloxycarbonyl, Fmoc), and a 4-nitrobenzyl photolabile group. Each can be removed sequentially without cleaving the others. This orthogonality allows for intricate synthetic routes where different parts of a molecule are unmasked and elaborated in a controlled, stepwise manner. numberanalytics.comakjournals.com Furthermore, orthogonality can even exist between different photolabile groups by using light of different wavelengths for selective cleavage, a concept known as chromatic orthogonality. researchgate.netnih.govharvard.edu
| Protecting Group Class | Representative Group | Cleavage Conditions | Orthogonal To |
| Photolabile | 4-Nitrobenzyl | UV Light (e.g., 350 nm) | Acid, Base, Hydrogenolysis |
| Acid-Labile | tert-Butyldimethylsilyl (TBDMS) | Acid (e.g., TBAF, HF) | Photolysis, Base, Hydrogenolysis |
| Base-Labile | Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH) | Photolysis, Acid, Hydrogenolysis |
| Hydrogenolysis-Labile | Benzyl (B1604629) (Bn) | H₂, Pd/C | Photolysis, Acid, Base |
Role as a Synthetic Intermediate and Building Block
Beyond its role in protecting hydroxyl groups, 2-((4-nitrobenzyl)oxy)tetrahydro-2H-pyran and related structures can also serve as versatile synthetic intermediates for constructing more complex molecular frameworks.
The tetrahydropyran (THP) ring is a common structural motif found in numerous biologically active natural products. nih.govnih.govorganic-chemistry.org Compounds like this compound can act as precursors for the synthesis of substituted THP derivatives. nih.govnih.gov Through various synthetic manipulations, the core THP structure can be elaborated. For example, after its incorporation into a molecule, reactions can be performed on other parts of the molecule before the hydroxyl group is revealed by photolysis. Methodologies such as Prins-type cyclizations, intramolecular hydroalkoxylation of hydroxyalkenes, and oxidative cyclizations are common strategies for forming the THP ring system, and precursors containing the title compound's core structure can be designed to participate in such transformations. nih.govorganic-chemistry.org
The 4-nitrobenzyl group itself contains functionality that can be chemically transformed. The nitro group can be reduced to an amine (–NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or dissolving metals. This transformation converts the inert nitrobenzyl group into a reactive 4-aminobenzyl group. The resulting primary amine can then participate in a wide array of coupling reactions, such as amide bond formation with carboxylic acids, sulfonamide formation, or reductive amination, thereby linking the THP-containing fragment to other molecules or scaffolds. This dual functionality—photolability of the benzyl ether and the chemical reactivity of the nitro group—makes it a useful building block for creating more complex structures.
Design Principles for Modified Nitrobenzyl-Based Protecting Groups
The basic ortho-nitrobenzyl scaffold has been the subject of extensive research to fine-tune its properties for specific applications. researchgate.netnih.gov The design principles for creating modified versions focus on several key photochemical and practical parameters:
Absorption Wavelength: By adding substituents to the aromatic ring, the absorption maximum (λmax) can be shifted to longer wavelengths. nih.govresearchgate.net For example, adding methoxy (B1213986) groups, as in the nitroveratryloxycarbonyl (NVOC) group, red-shifts the absorption. nih.govacs.org This is highly desirable for biological applications to minimize potential photodamage to cells caused by high-energy UV light and to increase the penetration depth of the light. nih.gov
Quantum Yield (Φ): The quantum yield is a measure of the efficiency of the photorelease process. Modifications, particularly at the benzylic carbon (the carbon attached to the oxygen), can significantly impact this value. wikipedia.org Substituting one of the benzylic hydrogens with an alkyl group (e.g., methyl) often increases the rate and quantum yield of cleavage. nih.gov
Photochemical Byproducts: The standard cleavage of a nitrobenzyl group produces a nitroso-aldehyde or ketone, which can be reactive and potentially interfere with the desired reaction or be toxic in biological systems. acs.orgnih.gov New designs aim to mitigate the formation of such byproducts or render them inert.
Solubility and Stability: For applications in aqueous media, such as in cell biology, the protecting group can be modified with hydrophilic moieties to improve water solubility. researchgate.net The group must also be stable to the conditions used in other synthetic steps. akjournals.com
| Modification Strategy | Example Substituent/Change | Effect | Rationale |
| Red-Shift Absorption | Add electron-donating groups (e.g., -OCH₃) to the aromatic ring | Shifts λmax to longer wavelengths (e.g., >350 nm) | Reduces potential for photodamage in biological systems; allows for chromatic orthogonality. nih.govresearchgate.net |
| Increase Quantum Yield | Add an α-substituent (e.g., -CH₃, -Ph) at the benzylic carbon | Increases efficiency and rate of cleavage | Steric and electronic effects can favor the hydrogen abstraction step. nih.gov |
| Improve Byproduct Profile | Modify ring substituents to alter byproduct reactivity | Can reduce the formation of reactive nitroso species | Enhances biocompatibility and prevents side reactions. acs.org |
| Enhance Solubility | Incorporate polar or charged groups | Increases water solubility | Crucial for "caging" applications in aqueous biological media. researchgate.net |
By systematically applying these design principles, chemists have developed a broad palette of nitrobenzyl-based protecting groups, each tailored for specific and demanding applications in advanced organic synthesis. researchgate.net
Strategies for Red-Shifted Absorption for Deeper Penetration
The 4-nitrobenzyl group, a core component of this compound, serves as a photolabile protecting group (PPG), often referred to as a "caging group." ed.ac.uk These groups allow for spatial and temporal control over the release of active molecules using light. wikipedia.orgacs.org For applications in biological systems, it is advantageous to use light with longer wavelengths (red-shifted light) because it penetrates deeper into tissues and is less likely to cause photodamage. ed.ac.uk Standard nitrobenzyl compounds typically absorb in the UV range, limiting their use in deep tissue applications. researchgate.net Consequently, significant research has focused on modifying the nitrobenzyl chromophore to shift its maximum absorption wavelength (λmax) to the near-visible or visible region. nih.govresearchgate.net
A primary strategy to achieve a red-shift in absorption is to extend the π-conjugated system of the aromatic ring. nih.govresearchgate.net By adding substituents that increase conjugation, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, resulting in absorption of lower-energy (longer wavelength) light. For instance, introducing a styryl group to the nitrobenzyl core has been shown to effectively shift the absorption into the visible light range. rsc.org
Another effective approach involves the strategic placement of electron-donating groups on the aromatic ring. acs.org Modifications such as adding methoxy groups have been successfully employed to red-shift the absorption spectra of nitrobenzyl-based PPGs. wikipedia.org For example, the widely used 4,5-dimethoxy-2-nitrobenzyl group exhibits a red-shifted absorption compared to the unsubstituted 2-nitrobenzyl parent compound. nih.govresearchgate.net While these strategies are effective at shifting the absorption wavelength, they can sometimes lead to a decrease in the quantum yield of uncaging (Φu), which measures the efficiency of the photorelease process. nih.govresearchgate.netnih.gov This trade-off between red-shifted absorption and uncaging efficiency is a critical consideration in the design of new photolabile protecting groups. nih.gov
Development of Two-Photon Excitation Caging Groups
Two-photon excitation (2PE) is a nonlinear optical process that offers significant advantages for uncaging applications, particularly in biological tissues. ed.ac.uk In 2PE, the chromophore simultaneously absorbs two photons of lower energy (typically in the red or near-infrared range) to reach the same excited state that would be achieved by absorbing one photon of higher energy (in the UV range). ed.ac.uk This technique provides enhanced spatial resolution and deeper tissue penetration with reduced phototoxicity. ed.ac.uk
The effectiveness of a two-photon caging group is quantified by its two-photon action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu). researchgate.net The development of efficient 2PE caging groups based on the 4-nitrobenzyl scaffold focuses on maximizing this action cross-section. The principles used to red-shift the one-photon absorption, such as extending π-conjugation and adding electron-donating substituents, are also relevant for enhancing the two-photon absorption cross-section. nih.govresearchgate.net
Research into various o-nitrobenzyl derivatives provides insight into the performance of these caging groups under two-photon excitation. While many derivatives have been synthesized to improve one- and two-photon absorption, a common observation is that an increase in the absorption wavelength often corresponds to a decrease in the quantum yield of uncaging. nih.govresearchgate.net For example, studies on a series of o-nitrobenzyl caged fluorescent coumarins revealed two-photon action uncaging cross-sections in the range of 0.01-0.1 Goeppert-Mayer (GM) units, which is considered relatively low. nih.govresearchgate.net This highlights the challenge in designing caging groups that simultaneously possess a large two-photon absorption cross-section and a high quantum yield for release. nih.govresearchgate.net Despite these challenges, the 4-nitrobenzyl framework remains a valuable platform for creating photolabile protecting groups tailored for two-photon applications. ed.ac.uknih.gov
| Property | Description | Significance in 2PE |
| Two-Photon Absorption Cross-Section (δa) | A measure of the ability of a molecule to absorb two photons simultaneously. Measured in Goeppert-Mayer (GM) units. | A larger δa value increases the probability of two-photon absorption, leading to more efficient excitation with lower laser power. |
| Quantum Yield of Uncaging (Φu) | The fraction of excited molecules that undergo the desired photorelease reaction. | A higher Φu indicates a more efficient release of the caged molecule after excitation, maximizing the effect of photolysis. |
| Two-Photon Action Cross-Section (δu) | The product of the two-photon absorption cross-section and the quantum yield (δu = δa × Φu). | This is the most critical parameter for evaluating the overall efficiency of a two-photon caging group, as it combines both the absorption and release steps. |
Emerging Research Directions and Future Prospects
Development of Next-Generation Photolabile Protecting Group Systems
The classic 2-nitrobenzyl scaffold, to which 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran belongs, is the subject of intensive research to create next-generation systems with superior photophysical properties. nih.gov A primary goal is to shift the absorption maximum to longer wavelengths (red-shifting) to minimize potential photodamage to sensitive substrates and enhance tissue penetration for in vivo applications. researchgate.netresearchgate.net This is often achieved by extending the π-conjugation of the nitrobenzyl chromophore. nih.gov
Another key area of development is the improvement of the uncaging quantum yield, which represents the efficiency of the deprotection reaction upon light absorption. researchgate.net Modifications to the benzylic carbon and the aromatic ring can significantly influence this efficiency. wikipedia.org For instance, introducing electron-donating groups on the aromatic ring can increase the rate of the key intramolecular hydrogen abstraction step in the photolysis mechanism. researchgate.net Research into novel derivatives aims to achieve higher quantum yields, which would allow for the use of lower light doses and shorter irradiation times. nih.gov
Furthermore, efforts are focused on developing PPGs that can be cleaved by two-photon excitation (TPE). nih.gov TPE utilizes near-infrared (NIR) light, which offers deeper tissue penetration and higher spatial resolution. nih.gov While the core nitrobenzyl structure has been adapted for TPE, enhancing the two-photon absorption cross-section remains a significant challenge. researchgate.net Future iterations of nitrobenzyl-based PPGs, including derivatives of the this compound system, will likely incorporate these advanced features.
Table 1: Comparison of Properties for Different Generations of Nitrobenzyl-Based Photolabile Protecting Groups
| Property | First Generation (e.g., o-Nitrobenzyl) | Next-Generation Systems |
|---|---|---|
| Activation Wavelength | UV (~350 nm) | Near-UV to Visible/NIR |
| Quantum Yield | Moderate | Higher |
| Phototoxicity | Potential for damage | Reduced |
| Tissue Penetration | Low | High |
| Spatial Control | Good | Excellent (especially with TPE) |
| Key Modifications | Basic nitrobenzyl scaffold | Extended conjugation, optimized substituents |
Sustainable and Green Chemistry Approaches to Synthesis and Deprotection
The principles of green chemistry are increasingly influencing the design and use of protecting groups. rsc.org For this compound, this translates to developing more environmentally benign methods for both its synthesis and the subsequent deprotection step. The synthesis of the tetrahydropyran (B127337) ring, a common structural motif, is an area where green methodologies, such as the use of reusable catalysts and solvent-free conditions, are being explored. nih.gov Multicomponent reactions to construct pyran derivatives are also gaining attention for their atom economy. nih.govnih.gov
The deprotection step, while initiated by light (a traceless reagent), can generate byproducts. acs.org A significant byproduct of nitrobenzyl group photolysis is the corresponding nitrosobenzaldehyde or related compounds, which can be toxic and may interfere with biological systems or subsequent chemical steps. psu.edu Research is underway to design PPGs that yield more benign byproducts. rsc.org One strategy involves modifying the PPG structure to alter the fragmentation pathway upon photolysis.
Furthermore, the choice of solvent for both synthesis and deprotection is a key consideration in green chemistry. The development of synthetic routes in aqueous media or other green solvents is a priority. cdnsciencepub.com For deprotection, performing the photoreaction in water, where many biological applications take place, is ideal. However, the solubility and stability of the protected compound must be considered. mdpi.com Future research will likely focus on developing water-soluble variants of this compound and optimizing reaction conditions to minimize waste and environmental impact.
Advanced Mechanistic Insights through Time-Resolved Spectroscopy
A deep understanding of the photochemical reaction mechanism is crucial for the rational design of improved PPGs. acs.org Time-resolved spectroscopy techniques, such as transient absorption and time-resolved infrared (TRIR) spectroscopy, are powerful tools for studying the fleeting intermediates involved in the photolysis of nitrobenzyl compounds. acs.orgnumberanalytics.com
The photodeprotection of 2-nitrobenzyl derivatives proceeds through a Norrish Type II mechanism, which involves an initial intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. wikipedia.org This forms a transient species known as an aci-nitro intermediate. psu.edu Time-resolved spectroscopy allows researchers to directly observe the formation and decay of this intermediate, which occurs on the picosecond to microsecond timescale. acs.orgacs.org
By studying how modifications to the nitrobenzyl structure affect the lifetime and reaction pathways of the aci-nitro intermediate, scientists can gain insights into the factors that control the efficiency and rate of substrate release. psu.edursc.org For example, the nature of the leaving group (in this case, the tetrahydropyranyl ether) can influence the rate of the final release step. rsc.org Current research is focused on mapping the complete potential energy surface of the photoreaction, from initial light absorption and electronic excitation to the final product formation. acs.org These advanced mechanistic studies will enable the fine-tuning of the photophysical and photochemical properties of this compound and related PPGs for specific applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran, and which reagents are critical for achieving high yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. A key approach involves reacting 3,4-dihydro-2H-pyran derivatives with nitrobenzyl alcohols under acidic catalysis. For example, para-toluenesulfonic acid (PTSA) in dichloromethane at controlled temperatures (−10 to 5°C) facilitates the formation of the tetrahydropyran ring while preserving the nitrobenzyl group . Critical reagents include anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and catalysts like PTSA. Yields exceeding 95% are achievable with optimized stoichiometry and inert atmospheres .
Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the tetrahydropyran ring structure and nitrobenzyl substitution pattern. Key diagnostic signals include the anomeric proton (δ 4.5–5.5 ppm, split due to coupling with adjacent oxygen) and aromatic protons from the nitrobenzyl group (δ 7.5–8.5 ppm) . Mass spectrometry (EI/CI) provides molecular ion peaks and fragmentation patterns, while IR spectroscopy confirms ether (C-O-C, ~1100 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to light and moisture due to the nitrobenzyl group’s electrophilic nature. Storage in amber glass vials under argon at −20°C is recommended. Degradation products, such as nitroso derivatives, can form under prolonged exposure to humidity, detectable via HPLC with UV monitoring at 254 nm .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Diastereoselectivity is influenced by chiral catalysts and solvent polarity. Copper(II)–bisphosphine complexes (e.g., L3 ligands) promote stereochemical control during cyclization, favoring trans-diastereomers due to steric hindrance between the nitrobenzyl group and the tetrahydropyran oxygen . Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states. Chiral HPLC (e.g., Chiralpak® columns) is critical for resolving diastereomers and quantifying ee .
Q. What strategies resolve discrepancies in NMR data when synthesizing stereoisomers of this compound?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping anomeric protons) require advanced techniques:
- 2D NMR (COSY, HSQC) : Assigns coupling networks and correlates ¹H-¹³C signals to distinguish stereoisomers .
- Variable Temperature (VT-NMR) : Reduces signal broadening caused by conformational exchange in the tetrahydropyran ring .
- Isotopic Labeling : Replacing hydrogen with deuterium at specific positions simplifies splitting patterns .
Q. How can reaction yields be optimized while minimizing by-products like ring-opened intermediates?
- Methodological Answer : By-product formation is mitigated by:
- Temperature Control : Maintaining sub-ambient temperatures (−10°C) during nitrobenzyl group introduction prevents retro-etherification .
- Protecting Groups : Temporarily masking the tetrahydropyran oxygen with silyl ethers (e.g., TBSCl) improves regioselectivity .
- Flow Chemistry : Continuous flow systems enhance mixing efficiency and reduce residence time, suppressing side reactions .
Research Applications and Future Directions
Q. What potential biological activities warrant further investigation for this compound?
- Methodological Answer : The nitrobenzyl group’s electron-withdrawing properties suggest utility as a photoaffinity label in proteomics or a nitric oxide (NO) donor precursor. In vitro assays (e.g., NO release under UV light) should quantify bioactivity. Molecular docking studies can predict interactions with enzymes like cytochrome P450 .
Q. How can computational methods aid in predicting the reactivity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
